molecular formula C11H10N4O3 B7851089 2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid

2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid

Cat. No.: B7851089
M. Wt: 246.22 g/mol
InChI Key: MHUWFBITRFEOQS-UHFFFAOYSA-N
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Description

2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

The synthesis of 2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid typically involves the reaction of 5-oxo-2H-1,2,4-triazine with 4-aminophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

    Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid can be compared with other triazine derivatives, such as:

  • 2-amino-4,6-dimethoxy-1,3,5-triazine
  • 2,4,6-trichloro-1,3,5-triazine
  • 2,4-diamino-6-chloro-1,3,5-triazine

These compounds share the triazine core structure but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c16-9-6-12-15-11(14-9)13-8-3-1-7(2-4-8)5-10(17)18/h1-4,6H,5H2,(H,17,18)(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUWFBITRFEOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC2=NC(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)O)NC2=NC(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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